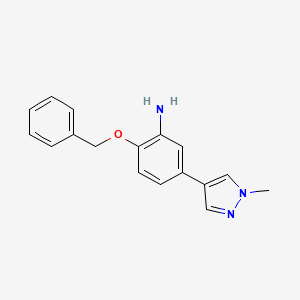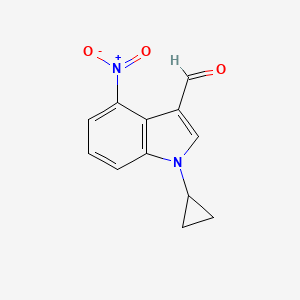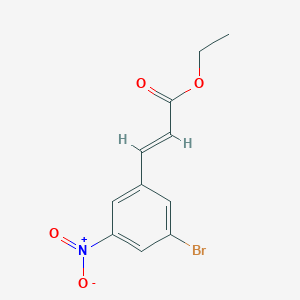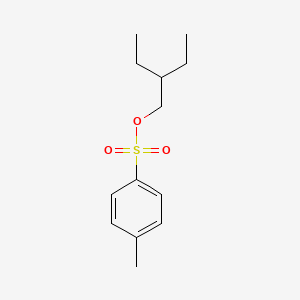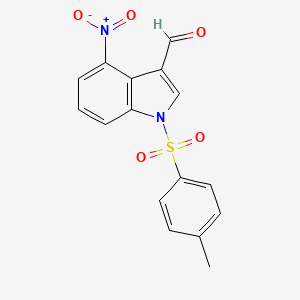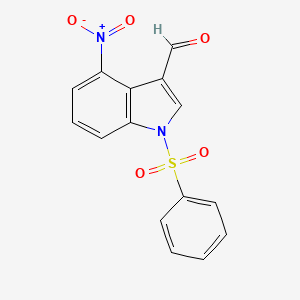
4-Nitro-1-(phenylsulfonyl)-1H-indole-3-carbaldehyde
Overview
Description
4-Nitro-1-(phenylsulfonyl)-1H-indole-3-carbaldehyde is a useful research compound. Its molecular formula is C15H10N2O5S and its molecular weight is 330.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of 1H-indole-2-carbaldehydes : A method was developed for efficiently synthesizing 1H-indole-2-carbaldehydes from accessible alcohol substrates, with potential for large-scale production. This method is metal-free and uses N-iodosuccinimide-mediated cyclization in water, presenting a formal synthesis of (R)-calindol (Kothandaraman, Lauw, & Chan, 2013).
Enantioselective Addition : The highly enantioselective addition of 1-Fluoro-1-nitro(phenylsulfonyl)methane to α,β-unsaturated aldehydes was demonstrated, producing fluorinated derivatives. This process is notable for its excellent enantioselectivity and moderate diastereoselectivity (Kamlar et al., 2010).
Synthesis of Tetracyclic Thieno[3,2-c]-δ-carbolines : A facile method was introduced for synthesizing tetracyclic thieno[3,2-c]-δ-carbolines. This involves the addition of hetaryllithium compounds to 3-nitro-1-(phenylsulfonyl)indole, demonstrating mild reductive conditions (Alford, Kishbaugh, & Gribble, 2010).
Synthesis of 1,2-Dihydro-3H-indol-3-ones : A convenient synthesis method for 1,2-dihydro-3H-indol-3-ones and 1,2-dihydro-2H-indol-2-ones was developed using Baeyer-Villiger oxidation. This process has potential applications in organic synthesis and drug discovery (Bourlot, Desarbre, & Mérour, 1994).
Synthesis of Indole Derivatives : Research highlighted the use of indoles with electron-withdrawing groups, including 2- and 3-nitroindoles, in the synthesis of various heterocycles. This included the first generation of 2,3-dilithioindole, demonstrating the versatility of these compounds (Gribble, 2004).
Functionalized Carbazoles Synthesis : A method was shown for producing functionalized carbazoles from nitrobutadienic building blocks in fluorinated solvents. These carbazoles have predictable properties and potential applications in fluorescent devices (Bianchi et al., 2015).
Synthesis of Pyrrolo[3,4-b]indole : A one-step synthesis method for pyrrolo[3,4-b]indole and pyrrolo[2,3-b]indole ring systems from 3-nitroindoles was developed, avoiding the novel rearrangement previously reported with 3-nitro-1-phenyl derivatives (Pelkey, 1997).
properties
IUPAC Name |
1-(benzenesulfonyl)-4-nitroindole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O5S/c18-10-11-9-16(23(21,22)12-5-2-1-3-6-12)13-7-4-8-14(15(11)13)17(19)20/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCGLADRCWXTOEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=CC=C3[N+](=O)[O-])C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



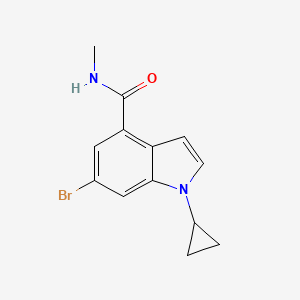
![4-(Benzyloxy)-3'-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B8155598.png)
![4-(Benzyloxy)-3'-fluoro-[1,1'-biphenyl]-3-amine](/img/structure/B8155605.png)
![4-(Benzyloxy)-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-amine](/img/structure/B8155606.png)
